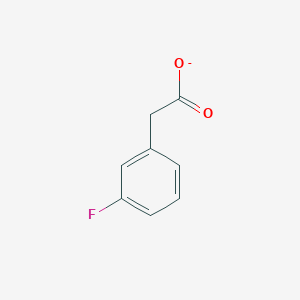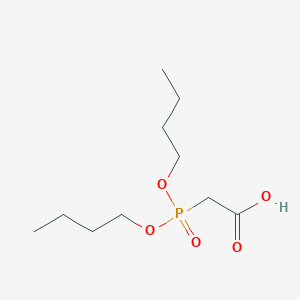
Dibutylphosphonoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylphosphonoacetic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutylphosphonoacetic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid in aqueous solution at reflux . Another method is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred for its efficiency and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Dibutylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine oxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonic acids .
Aplicaciones Científicas De Investigación
Dibutylphosphonoacetic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of dibutylphosphonoacetic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic species, facilitating various chemical reactions. The compound’s ability to chelate metal ions makes it useful in applications such as catalysis and separation processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dibutylphosphonoacetic acid include:
Diethylphosphonoacetic acid: Used in similar synthetic applications and as a reagent in organic chemistry.
Dimethylphosphonoacetic acid: Another phosphonic acid derivative with comparable chemical properties.
Bisphosphonates: A class of compounds with a similar phosphonic acid functional group, used primarily in medicine for bone-related conditions.
Uniqueness
This compound is unique due to its specific alkyl substituents, which influence its reactivity and solubility. This makes it particularly suitable for certain applications where other phosphonic acids may not be as effective .
Propiedades
Fórmula molecular |
C10H21O5P |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
2-dibutoxyphosphorylacetic acid |
InChI |
InChI=1S/C10H21O5P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h3-9H2,1-2H3,(H,11,12) |
Clave InChI |
VTAKMQPOTAIBBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=O)(CC(=O)O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


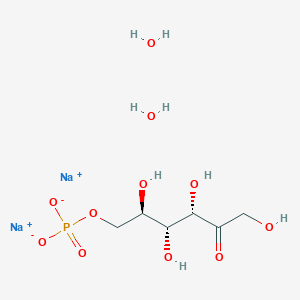
![2-[2-(2-aminopropanoylamino)propanoylamino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B14748446.png)
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
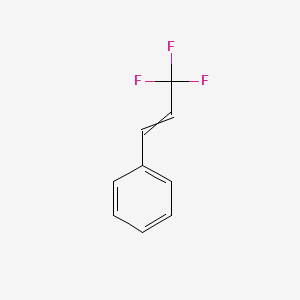
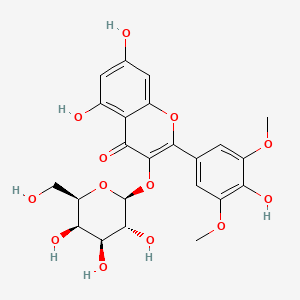
![3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate](/img/structure/B14748473.png)
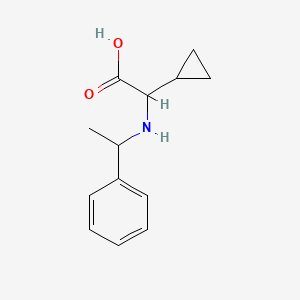
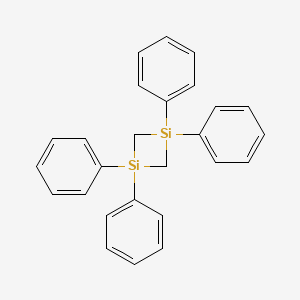
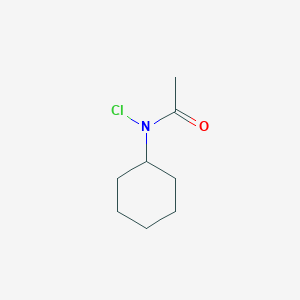
![N-[4-[4-(aziridine-1-carbonylamino)-3-methylphenyl]-2-methylphenyl]aziridine-1-carboxamide](/img/structure/B14748484.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one](/img/structure/B14748495.png)


